1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . Pyrrolidine derivatives, another structurally similar group, have been reported to have target selectivity .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in bioactive compounds is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1-8 µM . This inhibition is crucial as COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. Additionally, the compound’s interaction with other biomolecules, such as pyrazine derivatives, suggests its potential in targeting specific biological pathways .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . Furthermore, its impact on human embryonic kidney (HEK-293) cells suggests that it is non-toxic to human cells, making it a promising candidate for further development .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit COX-2 is a prime example of its molecular mechanism, where it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . This stability is essential for its potential therapeutic applications, as it ensures consistent efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant biological activity without adverse effects. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with COX-2 and other enzymes highlights its role in modulating metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its intended site of action, enhancing its efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate subcellular sites . This precise localization is crucial for its biological activity and therapeutic potential.
Properties
IUPAC Name |
1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13-9-4-3-7-11(13)14(16-17)12-8-5-6-10-15-12/h5-6,8,10H,2-4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLYPJUKJZECFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.